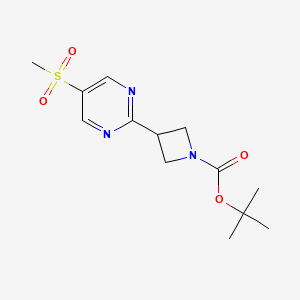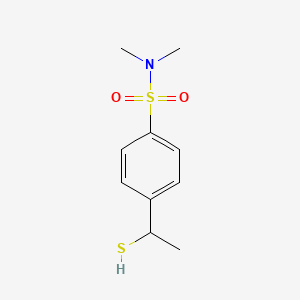
1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine is a compound that features both an oxetane ring and a triazole ring The oxetane ring is a four-membered ring containing an oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another method involves the cyclization of diols or halohydrins under basic conditions .
For the triazole ring, the Huisgen 1,3-dipolar cycloaddition is often employed. This reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring . The final step involves coupling the oxetane and triazole moieties under suitable conditions, such as using a base like potassium carbonate in an appropriate solvent.
Industrial Production Methods
Industrial production of 1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors for the Paternò–Büchi reaction and the Huisgen cycloaddition to improve efficiency and yield. Additionally, the use of automated synthesis platforms could further streamline the production process.
化学反応の分析
Types of Reactions
1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetan-3-one derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxetan-3-one derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted oxetane and triazole derivatives depending on the nucleophile used.
科学的研究の応用
1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
作用機序
The mechanism of action of 1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The oxetane ring can act as a bioisostere, mimicking the electronic and steric properties of other functional groups, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules .
類似化合物との比較
Similar Compounds
Oxetan-3-ol: Another oxetane derivative with similar ring strain and reactivity.
Thietan-3-ol: A sulfur analog of oxetan-3-ol with different electronic properties.
1,2,4-Triazole: The parent triazole compound without the oxetane ring.
Uniqueness
1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine is unique due to the combination of the oxetane and triazole rings in a single moleculeThe oxetane ring provides ring strain and reactivity, while the triazole ring offers stability and the ability to form hydrogen bonds and π-π interactions .
特性
分子式 |
C5H8N4O |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
1-(oxetan-3-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H8N4O/c6-5-7-3-9(8-5)4-1-10-2-4/h3-4H,1-2H2,(H2,6,8) |
InChIキー |
CPDRDFQYODCJOL-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)N2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B13489112.png)
![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)

![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B13489128.png)







![1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid](/img/structure/B13489197.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride](/img/structure/B13489202.png)
